4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound notable for its potential biological activities and therapeutic applications. This compound features a unique structure that combines a benzodioxane moiety with a thiazole amine, which contributes to its diverse pharmacological properties. The compound has been studied for its enzyme inhibitory potential, particularly against alpha-glucosidase and acetylcholinesterase, making it relevant in the context of diabetes and Alzheimer's disease treatments.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,3-dihydro-1,4-benzodioxin-6-amine and phenyl isocyanate or related derivatives. These synthetic pathways have been documented in scientific literature, highlighting the importance of the benzodioxane structure in medicinal chemistry.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is classified as an aromatic amine due to the presence of the amine functional group attached to the thiazole ring.
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine typically involves multi-step reactions. A common method includes:
The reaction conditions often include:
The molecular structure of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine can be represented as follows:
This indicates that the compound consists of:
The molecular weight of this compound is approximately 218.28 g/mol. The structural features include:
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are often conducted under controlled conditions to prevent side reactions and ensure high yields. Reaction temperatures typically range from room temperature to reflux conditions depending on the specific reaction type.
The mechanism of action for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine primarily involves enzyme inhibition:
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these enzymes, indicating potential therapeutic benefits for conditions like Type 2 diabetes and Alzheimer's disease.
Relevant analyses such as melting point determination and spectral analysis (IR, NMR) are essential for characterizing this compound.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amines have potential applications in:
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is systematically named according to IUPAC conventions, reflecting its hybrid heterocyclic architecture. Its molecular formula is C₁₇H₁₄N₂O₂S, with a molecular weight of 310.37 g/mol [3] [6]. The canonical SMILES representation is C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4, and the InChIKey is YGXFMZLEGMXFKD-UHFFFAOYSA-N [6]. Structurally, it integrates two pharmacophores:
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine |
| Molecular Formula | C₁₇H₁₄N₂O₂S |
| Molecular Weight | 310.37 g/mol |
| Key Fragments | Benzodioxane, 4-arylthiazole, N-phenylamine |
| Bond Linking Fragments | Thiazole C4–Benzodioxane C6 |
This scaffold’s stereoelectronic properties arise from the benzodioxane’s electron-donating oxygen atoms and the thiazole’s hydrogen-bond-accepting nitrogen, enabling multi-target interactions [4] [8].
The compound emerged from efforts to optimize benzodioxane-thiazole hybrids for kinase and enzyme inhibition. Early synthetic routes involved:
Its discovery parallels work on structurally related inhibitors like leucettines and meriolins, which target kinases such as DYRK1A and CLK1 [4]. By 2021, hybrid thiazoles were recognized for dual inhibition of metabolic and neurological targets, positioning this compound as a candidate for diabetes (α-glucosidase inhibition) and Alzheimer’s disease (AChE inhibition) [6] [8].
| Year | Advancement | Significance |
|---|---|---|
| Pre-2010 | Benzodioxane sulfonamide synthesis | Established core synthetic pathways [8] |
| 2021 | Microwave-assisted thiazole derivatization | Enabled rapid library synthesis [4] |
| 2022 | Validation as α-glucosidase/AChE inhibitor | Confirmed dual therapeutic relevance [6] [8] |
This scaffold exemplifies privileged structures in medicinal chemistry due to:
| Modification Site | Effect on Bioactivity | Potential Application |
|---|---|---|
| Thiazole C4 (Aryl group) | ↑ α-Glucosidase inhibition with electron-donating groups | Diabetes therapy [6] |
| N-Phenyl substituent | ↑ AChE inhibition with halogens (e.g., Cl, F) | Neurodegenerative disorders [8] |
| Benzodioxane C6/C7 | ↑ Kinase affinity with fused heterocycles | Oncology [4] |
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6